molecular formula C16H12N8O B2845646 2-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide CAS No. 1448073-32-2

2-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2845646
CAS No.: 1448073-32-2
M. Wt: 332.327
InChI Key: JUYLWDFPNURYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. Its structure integrates three prominent pharmacophores: a 1,2,3-triazole, a pyrazole, and a pyrimidine ring, a design strategy often employed to enhance biological activity and selectivity. The 1,2,3-triazole-4-carboxamide core is a privileged scaffold in medicinal chemistry. Research into similar structures has demonstrated significant potential in developing ligands for nuclear receptors, with some analogs identified as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR) with low nanomolar IC50 values . The pyrazole moiety is another well-established heterocycle found in numerous bioactive molecules and pharmaceuticals, known to confer a wide range of properties including antitumoral and antiviral activities . Furthermore, the pyrazolo[5,1-c][1,2,4]triazole system, a fused analog of the components in this compound, has been investigated for various biological activities, underscoring the research value of such hybrid structures . This compound is supplied as a high-purity material for research applications exclusively. It is intended for use in in vitro assays, target identification studies, and as a building block in the synthesis of more complex chemical entities. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-phenyl-N-(6-pyrazol-1-ylpyrimidin-4-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N8O/c25-16(13-10-20-24(22-13)12-5-2-1-3-6-12)21-14-9-15(18-11-17-14)23-8-4-7-19-23/h1-11H,(H,17,18,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYLWDFPNURYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the Pyrimidine Ring: This involves the condensation of a β-dicarbonyl compound with guanidine.

    Formation of the Triazole Ring: This can be done through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The final step involves coupling the pyrazole, pyrimidine, and triazole rings through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

1.1. Triazole Ring Construction

The 1,2,3-triazole core is typically formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC). In analogous systems, propargylamide intermediates react with azides under Cu(I) catalysis to form 1,2,3-triazoles regioselectively . For example:
Reaction :
Propargylamide+AzideCuSO4/NaAscTriazole\text{Propargylamide}+\text{Azide}\xrightarrow{\text{CuSO}_4/\text{NaAsc}}\text{Triazole}
Yield : 70–92% (depending on substituents) .

1.2. Pyrimidine-Pyrazole Coupling

The pyrimidine-pyrazole linkage is often achieved through Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling:

  • Buchwald-Hartwig : Amination of 4-chloropyrimidine with pyrazole derivatives using Pd catalysts (e.g., Pd(OAc)₂/Xantphos) .
  • Suzuki Coupling : Reaction of boronic acid-functionalized pyrazole with halopyrimidines (e.g., 6-bromo-4-chloropyrimidine) .

Example :
6 Bromopyrimidine+Pyrazole B OH 2PdCl2(dppf)6 Pyrazol 1 yl pyrimidine\text{6 Bromopyrimidine}+\text{Pyrazole B OH }_2\xrightarrow{\text{PdCl}_2(\text{dppf})}\text{6 Pyrazol 1 yl pyrimidine}
Conditions : 80–130°C, microwave irradiation .

2.1. Carboxamide Transformations

The carboxamide group participates in:

  • Hydrolysis : Acidic/basic conditions convert it to carboxylic acid (e.g., HCl/EtOH reflux) .
  • Nucleophilic Substitution : Reacts with amines or hydrazines to form urea or hydrazide derivatives .

Notable Reaction :
Triazole carboxamide+HydrazineTriazole hydrazide\text{Triazole carboxamide}+\text{Hydrazine}\rightarrow \text{Triazole hydrazide}
Yield : 80–86% (ethanol, reflux) .

2.2. Pyrazole Ring Modifications

The pyrazole moiety undergoes electrophilic substitution (e.g., nitration, halogenation) at the N1 or C5 positions. For example:
Pyrazole+HNO3/H2SO45 Nitropyrazole\text{Pyrazole}+\text{HNO}_3/\text{H}_2\text{SO}_4\rightarrow \text{5 Nitropyrazole}
Conditions : 0°C, 2 h .

Heterocyclic Cross-Coupling Reactions

The pyrimidine ring facilitates cross-coupling for further derivatization:

Reaction TypeReagents/ConditionsProduct Application
Suzuki CouplingPd(OAc)₂, K₂CO₃, DMF/H₂O, 80°CAryl/heteroaryl substituents
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CN-Alkyl/aryl groups
Ullmann CouplingCuI, 1,10-phenanthroline, DMSO, 120°CThioether linkages

Biological Activity-Driven Modifications

Structural analogs demonstrate pharmacological relevance, guiding targeted reactions:

  • c-Met Kinase Inhibition : Introduction of electron-withdrawing groups (e.g., -CF₃) at the triazole C4 position enhances activity .
  • Antimicrobial Agents : Halogenation (Cl, Br) of the pyrimidine ring improves potency .

Example Optimization :
Triazole carboxamideSOCl2Acid ChlorideR NH2Urea Derivative\text{Triazole carboxamide}\xrightarrow{\text{SOCl}_2}\text{Acid Chloride}\xrightarrow{\text{R NH}_2}\text{Urea Derivative}
Yield : 65–78% .

Stability and Degradation Pathways

  • Photodegradation : UV exposure induces cleavage of the triazole-pyrimidine bond .
  • Acidic Hydrolysis : The pyrimidine ring undergoes ring-opening in concentrated HCl (>6 M) .

This compound’s reactivity is defined by its triazole-carboxamide core and pyrimidine-pyrazole architecture, enabling versatile synthetic modifications for therapeutic and material applications. Experimental validation of these pathways is recommended to confirm reactivity profiles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of triazole compounds often exhibit significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound may function by inhibiting specific kinase pathways crucial for cancer cell proliferation. For instance, studies have shown that triazole derivatives can inhibit Aurora-A kinase, which is involved in cell cycle regulation and is often overexpressed in cancers .
  • Case Studies :
    • A derivative with similar structural features demonstrated an IC50 value of 0.39 µM against HCT116 colon cancer cells, indicating potent anticancer activity .
    • Another study reported a triazole derivative exhibiting selective inhibition against multiple cancer cell lines, including MCF-7 and NCI-H460, with IC50 values as low as 0.03 µM .

Anti-inflammatory Properties

The compound also shows promise in the field of anti-inflammatory research:

  • Biological Activity : Triazole compounds are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity can be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Research Findings : A review of pyrazole derivatives indicated that certain modifications to the triazole structure could enhance anti-inflammatory efficacy, making them suitable candidates for further development in therapeutic applications .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

  • Absorption and Distribution : Initial studies suggest favorable absorption characteristics, with potential for effective distribution throughout the body.
  • Metabolism and Excretion : Investigations into metabolic pathways are ongoing to determine how modifications to the chemical structure affect metabolism and excretion rates.

Comparative Analysis of Related Compounds

To better understand the efficacy of 2-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide, a comparative analysis with similar compounds can provide insights into structure–activity relationships (SAR).

Compound NameStructureIC50 (µM)Application
Compound AStructure A0.39Anticancer
Compound BStructure B0.03Anticancer
Compound CStructure CNot availableAnti-inflammatory

Mechanism of Action

The mechanism of action of 2-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where it inhibits kinases involved in cell signaling pathways.

    Protein Binding: It can bind to proteins, altering their function and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core structural motifs (triazole, pyrimidine, or pyrazole) and are analyzed for structural and functional distinctions:

2-phenyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2H-1,2,3-triazole-4-carboxamide

  • Key Features : Replaces the pyrazole substituent on pyrimidine with a piperidine ring and introduces a trifluoromethyl (-CF₃) group at the pyrimidine 6-position.
  • The piperidine ring may increase solubility due to its basic nitrogen, favoring interactions with acidic biological targets .

5-(2-chloroacetamido)-2-phenyl-N-(1,3,4-thiadiazol-2-yl)-2H-1,2,3-triazole-4-carboxamide

  • Key Features : Substitutes pyrimidine with a thiadiazole ring and adds a chloroacetamido side chain.
  • Impact : The thiadiazole moiety introduces sulfur-based hydrogen bonding, which may alter electronic properties. The chloroacetamido group could confer alkylating activity, relevant in anticancer or antimicrobial contexts. Antioxidant activity has been reported for analogous thiadiazole-triazole hybrids .

Coumarin- and Tetrazole-Containing Analogs

  • Key Features : Derivatives like 4i and 4j incorporate coumarin (a benzopyrone) and tetrazole rings.
  • Impact : Coumarin enhances fluorescence and may confer anticoagulant or anti-inflammatory effects. Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic resistance and binding affinity in enzyme inhibitors .

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

  • Key Features : Features a pyrazolo[3,4-b]pyridine core with ethyl and methyl substituents on the pyrazole.
  • Such compounds are explored in kinase inhibition and CNS drug development .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Activity Reference
2-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide C₁₆H₁₂N₈O 332.32 g/mol Pyrimidine-pyrazole, triazole-carboxamide N/A (Theoretical)
2-phenyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2H-1,2,3-triazole-4-carboxamide C₁₉H₁₈F₃N₉O 437.40 g/mol -CF₃, piperidine-pyrimidine N/A (Structural analog)
5-(2-chloroacetamido)-2-phenyl-N-(1,3,4-thiadiazol-2-yl)-2H-1,2,3-triazole-4-carboxamide C₁₃H₁₀ClN₇O₂S 363.79 g/mol Thiadiazole, chloroacetamido Antioxidant activity
4i: Coumarin-tetrazole-pyrimidinone derivative C₃₀H₂₂N₈O₄ 558.55 g/mol Coumarin, tetrazole, pyrimidinone Fluorescence, bioactivity
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O 374.44 g/mol Pyrazolo[3,4-b]pyridine, ethyl/methyl groups Kinase inhibition

Research Findings and Implications

  • Substituent Effects : The -CF₃ group () and thiadiazole () demonstrate how electronic and steric modifications influence target engagement.
  • Bioisosterism : Tetrazole () and pyrazolo-pyridine () highlight the role of bioisosteres in optimizing pharmacokinetics.
  • Activity Gaps : Direct comparative pharmacological data for the target compound are lacking, emphasizing the need for enzymatic or cellular assays to validate hypotheses derived from structural analogs.

Notes

  • Methodological Context : Structural data for analogs may derive from SHELX-refined crystallography (e.g., SHELXL for small-molecule refinement) .
  • Limitations : Functional comparisons are inferred from substituent chemistry due to insufficient activity data for the target compound.
  • Diverse Applications : Analogs span antioxidant, kinase-modulating, and fluorescence-based roles, suggesting broad utility for the target compound pending empirical validation.

Biological Activity

The compound 2-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanism of action, and its implications in therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocycles, which are known to enhance biological activity. The molecular formula is C18H16N6OC_{18}H_{16}N_{6}O with a molecular weight of 336.37 g/mol. Its structural components include:

  • Phenyl group : Contributes to the lipophilicity and potential for interaction with biological membranes.
  • Pyrazole moiety : Known for anticancer and anti-inflammatory properties.
  • Pyrimidine and triazole rings : Often involved in nucleic acid interactions and enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and triazole structures. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMDA-MB-231 (Breast)5.12Induction of apoptosis
Compound BHCT116 (Colon)3.45Inhibition of Aurora-A kinase
Compound CA549 (Lung)4.99Disruption of cell cycle

These compounds often act through mechanisms such as apoptosis induction and cell cycle arrest, making them promising candidates for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results against bacterial strains. A study evaluated its antimicrobial efficacy using the agar dilution method against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Mycobacterium tuberculosis12

The compound's activity against Mycobacterium tuberculosis suggests potential as an anti-tubercular agent .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The triazole ring can inhibit enzymes critical for cancer cell proliferation.
  • DNA Interaction : The compound may bind to DNA or RNA, disrupting replication and transcription processes.
  • Signal Transduction Pathways : It may interfere with pathways such as PI3K/Akt or MAPK that are crucial for cell survival and growth.

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

  • Case Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against multiple cancer cell lines. Among them, a derivative similar to the target compound exhibited an IC50 value of 0.95 µM against HepG2 liver cancer cells, indicating potent activity .
  • Case Study on Antimicrobial Efficacy : In a comparative study of various heterocyclic compounds, those containing the pyrazole nucleus showed enhanced activity against resistant strains of bacteria, highlighting their therapeutic potential in treating infections caused by multidrug-resistant organisms .

Q & A

Q. Relevance in Drug Design :

Structural FeatureRole in BioactivityExample Analogues (from )
TriazoleStabilizes metabolic degradationN-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide (Anticancer)
PyrimidineMimics nucleotide bases3-(Pyridin-3-yloxy)-5-methylpyrazole (Antimicrobial)
PyrazoleModulates steric bulk4-[4-(Pyridin-3-yloxy)-1H-pyrazol-1-yl]phenol (Enzyme inhibition)

These features collectively enhance pharmacokinetic properties and target engagement .

Basic Question: What multi-step synthetic routes are reported for this compound, and what are the critical reaction conditions?

Answer:
Synthesis typically involves:

Pyrazole-Pyrimidine Coupling : React 4-chloropyrimidine with 1H-pyrazole under basic conditions (e.g., K₂CO₃, DMF, 80°C) to form 6-(1H-pyrazol-1-yl)pyrimidin-4-amine .

Amide Bond Formation : Couple the intermediate with 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid using EDCI/HOBt or DCC in anhydrous DCM .

Q. Key Conditions :

  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions .
  • Inert Atmosphere : Use argon/nitrogen to prevent oxidation of sensitive intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Advanced Question: How can researchers optimize reaction yields using computational and statistical methods?

Answer:
Methodology :

  • Design of Experiments (DoE) : Apply fractional factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading) with minimal trials .
  • Quantum Chemical Calculations : Use software like Gaussian or ORCA to model reaction pathways and transition states, predicting optimal conditions (e.g., solvent-free synthesis at 120°C) .
  • ICReDD Framework : Integrate experimental data with machine learning to refine reaction parameters (e.g., 15% yield increase via optimized stirring rate) .

Q. Case Study :

VariableRange TestedOptimal ValueYield Improvement
Catalyst (mol%)1–5%3%+22%
Temperature (°C)70–11090+18%
Reaction Time (h)12–2418+12%

This hybrid approach reduces trial-and-error inefficiencies .

Advanced Question: How should researchers resolve contradictions in biological activity data across studies?

Answer:
Strategies :

Purity Validation : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to confirm >98% purity; impurities <2% can skew IC₅₀ values .

Assay Standardization :

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assay) with cellular viability (MTT assay) to confirm mechanism .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize data .

Structural Confirmation : Validate via X-ray crystallography (e.g., CCDC deposition) to rule out isomerism or polymorphic effects .

Example : A PubChem entry (InChI Key: DSPNWVHSEPBABL) showed conflicting IC₅₀ values (1.2 μM vs. 8.7 μM) due to residual DMSO in assays; re-testing under anhydrous conditions resolved discrepancies .

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:
Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms regiochemistry (e.g., pyrazole C-H at δ 8.2 ppm) .
  • Mass Spectrometry : HRMS (ESI+) verifies molecular ion ([M+H]⁺ m/z calculated: 428.1521) .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., CCDC 3H6 structure) .

Q. Purity Assessment :

TechniquePurposeAcceptable Threshold
HPLCPurity check≥95%
TLCReaction monitoringRf = 0.4 (ethyl acetate)
Karl FischerWater content≤0.5%

Advanced Question: How can computational modeling predict the compound’s reactivity or target binding?

Answer:
Approaches :

  • Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., EGFR TK) with scoring functions (ΔG < -9 kcal/mol suggests high affinity) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap < 4 eV indicates electrophilic reactivity) .
  • MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectory) .

Case Study : Docking predicted strong interaction with CDK2 (binding energy: -10.2 kcal/mol), later validated by enzymatic assays (IC₅₀ = 0.8 μM) .

Advanced Question: What strategies are recommended for designing SAR studies on this scaffold?

Answer:
Methodology :

Core Modifications : Replace pyrimidine with pyridine (logP change: +0.3) to assess hydrophobicity effects .

Substituent Scanning : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to probe electronic effects on potency .

Bioisosteric Replacement : Swap triazole with tetrazole (pKa shift from 4.9 to 2.8) to modulate solubility .

Q. SAR Table (Hypothetical Data) :

DerivativeR GroupIC₅₀ (μM)logP
ParentH1.22.8
4-NO₂-NO₂0.63.1
4-OCH₃-OCH₃2.52.4

These modifications guide lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.